molecular formula C11H10N4O3 B5765187 (E)-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE

(E)-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE

Cat. No.: B5765187
M. Wt: 246.22 g/mol
InChI Key: XCSBCXFLJDYXCS-OQLLNIDSSA-N
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Description

(E)-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound is known for its distinctive chemical properties and reactivity, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE typically involves multi-step organic reactions. One common method includes the reaction of phenyl isocyanate with cyanamide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction. The temperature and pH are carefully monitored to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles like hydroxide ions or amines replace the cyanide group.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxides, and reduced compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

(E)-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (E)-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE include:

  • Phenyl isocyanate derivatives
  • Cyanamide derivatives
  • Carbamoyl cyanides

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct reactivity and properties. This makes it a valuable compound for specific applications where such characteristics are desired.

Properties

IUPAC Name

(1E)-N-(2-amino-2-oxoethoxy)-2-anilino-2-oxoethanimidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c12-6-9(15-18-7-10(13)16)11(17)14-8-4-2-1-3-5-8/h1-5H,7H2,(H2,13,16)(H,14,17)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSBCXFLJDYXCS-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=NOCC(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=N/OCC(=O)N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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